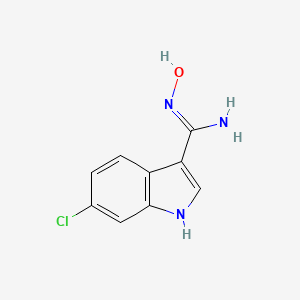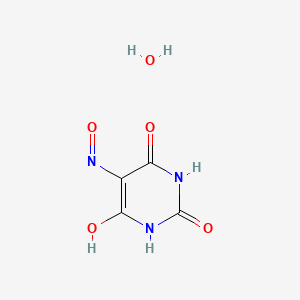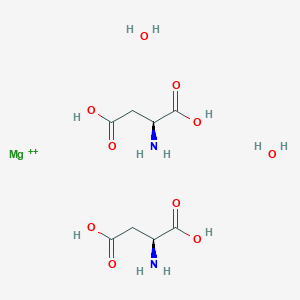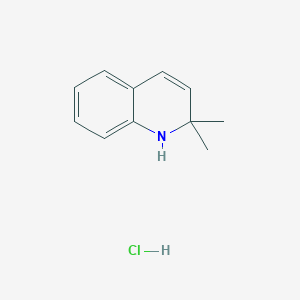![molecular formula C8H10N4O3S B1460057 5-amino-3-(2-methoxyethyl)-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione CAS No. 1147937-31-2](/img/structure/B1460057.png)
5-amino-3-(2-methoxyethyl)-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione
Übersicht
Beschreibung
The compound “5-amino-3-(2-methoxyethyl)-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione” is a heterocyclic compound with a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . Pyrimidines and their derivatives have been described with a wide range of biological potential i.e. anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial .
Synthesis Analysis
The synthesis of new thiazolo[4,5-d]pyrimidine analogs has been reported in the literature . For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride . Another example is the oxidative coupling of the thiazolo[3,2-a]pyrimidine framework via reaction of 5,6-disubstituted 7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-ones .Molecular Structure Analysis
The pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . The structure of the compound “5-amino-3-(2-methoxyethyl)-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione” would include this pyrimidine ring along with additional functional groups.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Thiazolopyrimidine derivatives, including our compound of interest, have shown potential in the development of new anticancer drugs . The structural similarity to purine allows for effective binding to biological targets, which is crucial in cancer therapy. The active methylene group present in these compounds is highly reactive, making it an attractive center for functionalization and optimization of drug-target interactions.
Antibacterial Properties
Research indicates that thiazolopyrimidine compounds exhibit significant antibacterial activity . This is particularly relevant in the search for new antibiotics, as the rise of antibiotic-resistant bacteria poses a global health threat. The ability to synthesize these compounds efficiently, including through microwave-assisted techniques, enhances their viability as a therapeutic option.
Anti-inflammatory Applications
The anti-inflammatory properties of thiazolopyrimidine derivatives are well-documented . This makes them candidates for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Their mechanism of action may involve the inhibition of key inflammatory pathways or molecules.
Enzyme Inhibition
These compounds have been found to inhibit various enzymes, which can be leveraged in the treatment of diseases where enzyme activity is dysregulated . For example, they may serve as inhibitors for enzymes that are overactive in certain cancers or metabolic disorders.
Antimicrobial Activity
Beyond antibacterial properties, thiazolopyrimidine derivatives also show a broader spectrum of antimicrobial activity . This includes potential effectiveness against fungal infections and other microbial pathogens, expanding their therapeutic scope.
Chemotherapeutic Effects
Pyrimidine derivatives are known for a wide range of chemotherapeutic effects, including angiogenic and anti-leshiminal activities . They can also act as analgesics and anti-parkinsonian agents, offering a multifaceted approach to treatment.
Antidiabetic and Hypolipidemic Effects
Some thiazolopyrimidine compounds have been associated with hypoglycemic, hypolipidemic, and antidiabetic activities . This suggests potential applications in the management of diabetes and related metabolic conditions.
Cytotoxicity Against Cancer Cell Lines
Studies have shown that certain thiazolopyrimidine molecules exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and cervical cancer cells . This highlights their potential as targeted therapies for oncological diseases.
Zukünftige Richtungen
The future directions for research on “5-amino-3-(2-methoxyethyl)-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . Additionally, the development of new synthesis methods and the study of their chemical reactions could also be areas of future research .
Eigenschaften
IUPAC Name |
5-amino-3-(2-methoxyethyl)-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3S/c1-15-3-2-12-5-4(16-8(12)14)6(13)11-7(9)10-5/h2-3H2,1H3,(H3,9,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIWCCGDWPQDKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C(=O)NC(=N2)N)SC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-3-(2-methoxyethyl)-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1459974.png)
![7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1459975.png)
![4-(2,4-Difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1459976.png)



![2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1459982.png)
![2-Chlorothieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B1459985.png)




![[1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B1459994.png)
